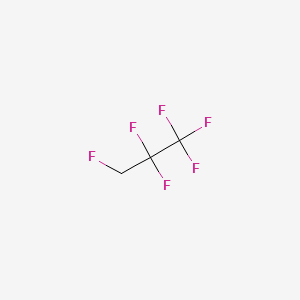

1,1,1,2,2,3-Hexafluoropropane

描述

Isomeric Considerations within Hexafluoropropane Chemistry, focusing on 1,1,1,2,2,3-Hexafluoropropane

The molecular formula C₃H₂F₆ represents several structural isomers of hexafluoropropane, each with unique physical properties and applications due to the different arrangements of fluorine atoms on the three-carbon chain. wikipedia.org The primary isomers of hexafluoropropane include:

this compound (HFC-236cb)

1,1,1,2,3,3-Hexafluoropropane (B1582507) (HFC-236ea)

1,1,1,3,3,3-Hexafluoropropane (B1216460) (HFC-236fa)

1,1,2,2,3,3-Hexafluoropropane (B3428421) (HFC-236ca)

The specific placement of fluorine atoms significantly influences properties such as boiling point, density, and molecular symmetry. This compound (HFC-236cb) is an asymmetric molecule, which distinguishes it from the more symmetric 1,1,1,3,3,3-hexafluoropropane (HFC-236fa). These structural differences can lead to varied performance in specific applications. For instance, research on plasma etching for semiconductor manufacturing has shown that different C₃H₂F₆ isomers exhibit distinct etch characteristics for materials like silicon oxide, attributed to the different radical species they form in the plasma. skku.edu

| Property | This compound (HFC-236cb) | 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea) | 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) | 1,1,2,2,3,3-Hexafluoropropane (HFC-236ca) |

| CAS Number | 677-56-5 chemicalbook.com | 431-63-0 nih.gov | 690-39-1 wikipedia.org | 27070-61-7, 680-00-2 nih.gov |

| Boiling Point | -1.4 °C windows.net | 6.1 °C nist.gov | -1.4 to -0.7 °C wikipedia.org | Not Reported |

| Density | 1.32 g/mL (@ 35 °C) windows.net | Not Reported | Not Reported | Not Reported |

| Molecular Structure | Asymmetric | Asymmetric | Symmetric | Symmetric |

Foundational Research Trajectories and Current State of Knowledge for this compound

This compound, also known as HFC-236cb, is a hydrofluorocarbon with the chemical formula C₃H₂F₆. nih.gov Its asymmetric structure contributes to its specific thermodynamic properties, which are a subject of ongoing research.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 677-56-5 nih.gov |

| Molecular Formula | C₃H₂F₆ nih.gov |

| Molecular Weight | 152.04 g/mol nih.gov |

| Boiling Point | -1.4 °C windows.net |

| Critical Temperature | 130.1 °C windows.net |

| Critical Pressure | 443.7 psia windows.net |

| Density | 1.32 g/mL (@ 35 °C) windows.net |

The synthesis of HFC-236cb has been a focus of chemical process development. One documented method involves the reaction of tetrafluoroethylene (B6358150) (TFE) with difluoromethane (B1196922) (HFC-32) using a catalyst such as antimony pentafluoride. google.com This process aims for cost-effective production from available fluorinated starting materials. google.com

Research into the applications of HFC-236cb has identified its potential use in various formulations. It has been investigated as a component in refrigerant compositions, often as part of azeotropic or azeotrope-like mixtures designed to replace older refrigerants. google.com Furthermore, HFC-236cb serves as a chemical intermediate. For example, it can be used to synthesize 1,2,3,3,3-pentafluoropropene (B8798068) (HFO-1225ye), a next-generation refrigerant with a lower global warming potential. This conversion typically involves a dehydrofluorination reaction. wikipedia.org

The thermal decomposition of HFC-236cb is expected to occur at high temperatures, likely through the elimination of hydrogen fluoride (B91410) (HF), a common degradation pathway for many hydrofluorocarbons. vulcanchem.com The atmospheric lifetime of the compound is determined by its reaction rate with hydroxyl radicals in the troposphere. vulcanchem.com

Structure

3D Structure

属性

IUPAC Name |

1,1,1,2,2,3-hexafluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F6/c4-1-2(5,6)3(7,8)9/h1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAMPXQALWYDBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80987047 | |

| Record name | 1,1,1,2,2,3-Hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80987047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677-56-5 | |

| Record name | 1,1,1,2,2,3-Hexafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2,2,3-Hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80987047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,1,2,2,3 Hexafluoropropane

Laboratory-Scale Synthesis Techniques

In a controlled laboratory environment, the synthesis of 1,1,1,2,2,3-hexafluoropropane is centered on the precise reaction of fluorinated precursors under specific catalytic conditions.

Precursor Fluorination Approaches

A key laboratory-scale method for the synthesis of this compound involves the reaction of tetrafluoroethylene (B6358150) (TFE) with difluoromethane (B1196922) (HFC-32). This method represents a direct precursor fluorination approach where the carbon backbone is assembled and fluorinated in a single catalytic step. The reaction relies on the addition of the C-H bond of difluoromethane across the double bond of tetrafluoroethylene.

Catalytic Pathways in Controlled Environments

The efficacy of the synthesis of this compound is highly dependent on the catalyst employed. Antimony pentafluoride (SbF₅) has been identified as a suitable catalyst for the reaction between tetrafluoroethylene and difluoromethane. In a laboratory setting, this reaction can be carried out in a high-pressure autoclave reactor. For instance, charging a Hastelloy autoclave with antimony pentafluoride, followed by the introduction of difluoromethane and this compound (which can act as a solvent), and then feeding a mixture of difluoromethane and tetrafluoroethylene, demonstrates a viable synthetic route. The reaction temperature is typically controlled at sub-zero temperatures, for example, between -12°C and -9°C.

Industrial Production Processes and Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of scale-up factors and process optimization to ensure efficiency, cost-effectiveness, and high product purity.

Scale-Up Considerations for Efficient Synthesis

A significant challenge in the industrial production of this compound is the management of costs associated with the purification of the raw materials, tetrafluoroethylene and difluoromethane. Commercial grades of these precursors often contain co-products from their manufacturing processes, and their removal can be economically prohibitive. Therefore, a key aspect of efficient industrial synthesis is the development of robust catalytic systems that can tolerate the presence of these co-products, thus eliminating the need for extensive purification of the starting materials.

The choice of reactor materials is also a critical consideration for industrial-scale production. Materials resistant to corrosion, such as stainless steels (particularly austenitic types) and high-nickel alloys, are necessary for the reactors, distillation columns, and associated piping to withstand the reactive chemical environment.

Optimized Reaction Parameters for Maximizing Yield and Purity

To maximize the yield and purity of this compound in an industrial setting, the reaction parameters must be finely tuned. The reaction of tetrafluoroethylene and difluoromethane can be optimized by controlling the molar ratio of the reactants and the reaction temperature and pressure.

Below is a table summarizing typical reaction parameters for the synthesis of this compound:

| Parameter | Value |

| Reactants | Tetrafluoroethylene (TFE), Difluoromethane (HFC-32) |

| Catalyst | Antimony pentafluoride (SbF₅) |

| Temperature | -12°C to -9°C |

| Pressure | Maintained to keep reactants in the liquid phase |

| Molar Ratio (HFC-32:TFE) | Can be varied to optimize conversion and selectivity |

Product recovery and purification are typically achieved through distillation techniques, such as fractional distillation, to separate the desired this compound from unreacted starting materials and any byproducts.

Derivatization Chemistry: Synthesis of Advanced Hexafluoropropane Compounds

Currently, publicly available scientific literature does not provide specific details on the derivatization chemistry of this compound for the synthesis of advanced compounds. Further research is required to explore the potential chemical transformations of this molecule and the development of novel derivatives.

Synthesis of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide Salts

The synthesis of 1,1,2,2,3,3-hexafluoropropane-1,3-disulfonimide potassium salt is a multi-step process that begins with a suitable fluorinated precursor. A primary laboratory-scale method involves the fluorination of an ethane derivative, followed by sulfonylation, formation of the disulfonimide, and finally, conversion to the potassium salt.

The general synthetic pathway can be outlined as follows:

Fluorination: An appropriate ethane precursor, such as 1,1,2,2-tetrafluoroethane, is fluorinated to introduce the necessary fluorine atoms, yielding a hexafluorinated propane (B168953) backbone.

Sulfonylation: The fluorinated intermediate is then treated with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, to install sulfonyl groups onto the carbon backbone.

Disulfonimide Formation: The sulfonated intermediate is reacted with a nitrogen source, like ammonia or an amine, to form the disulfonimide ring structure.

Potassium Salt Formation: The resulting 1,1,2,2,3,3-hexafluoropropane-1,3-disulfonimide is neutralized with a potassium base, such as potassium hydroxide or potassium carbonate, in a suitable solvent to yield the final potassium salt.

The reaction conditions for the sulfonylation and subsequent cyclization to the disulfonimide are critical for achieving high purity and yield. Careful control of temperature and the use of polar aprotic solvents are typically favored.

Below is an interactive data table summarizing the typical reaction conditions for the synthesis of 1,1,2,2,3,3-hexafluoropropane-1,3-disulfonimide salts.

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 0°C to 80°C | Controlled to prevent decomposition of intermediates and products. |

| Solvent | Acetonitrile, Dichloromethane | Polar aprotic solvents are generally preferred for these reactions. |

| Reagents | Trifluoromethanesulfonic acid, Chlorosulfonic acid | Used for the sulfonylation step, often in excess to drive the reaction to completion. |

| Reaction Time | 4 to 24 hours | Duration is dependent on the specific reaction step and the scale of the synthesis. |

| Purification | Crystallization, Chromatography | Necessary to achieve high purity of the final product before salt formation. |

Investigation of Tandem Reaction Mechanisms (e.g., elimination/allylic shift/hydrofluorination processes) in related fluorinated propane synthesis

The synthesis of certain fluorinated propanes can proceed through complex tandem reaction mechanisms that involve a sequence of elimination, allylic shift, and hydrofluorination steps. A notable example is the hexafluoroisobutylation of enolates, which provides a pathway to bis-trifluoromethylated compounds. This process is significant as it overcomes the common challenges of S_N2' reactions and β-fluoride elimination that are often encountered with α-CF3-vinyl reagents. nih.gov

The reaction is initiated by the generation of an α,α-bis-CF3-vinyl electrophile in situ. Instead of the expected S_N2' pathway, the reaction with an enolate proceeds through a controlled cascade process:

Elimination: The initial adduct undergoes an elimination reaction.

Allylic Shift: This is followed by an allylic shift, which rearranges the double bond and the position of the charge.

Hydrofluorination: The final step is a hydrofluorination, which adds hydrogen and fluorine across the newly formed double bond.

This tandem process represents a conceptually novel approach to the synthesis of highly fluorinated compounds. nih.gov The choice of the fluoride (B91410) source is crucial in directing the reaction pathway. For instance, the use of alkali metal bases may predominantly lead to a pentafluorinated alkene, whereas a fluoride source like tetrabutylammonium fluoride (TBAF) facilitates the desired hydrofluorination step. nih.gov This methodology has been successfully applied to the multigram-scale synthesis of enantiopure (S)-5,5,5,5′,5′,5′-hexafluoroleucine. nih.gov

The key to the success of this tandem reaction is the efficient circumvention of the typical fluoride β-elimination from α-CF3-vinyl groups, which has historically been a limitation in the synthesis of such compounds. nih.gov This approach opens up new avenues for the introduction of the hexafluoroisobutyl group into various organic molecules. nih.gov

Reaction Pathways and Mechanistic Investigations of 1,1,1,2,2,3 Hexafluoropropane

Unimolecular Decomposition Pathways

The study of unimolecular decomposition is crucial for understanding the thermal stability and primary reaction channels of fluorinated hydrocarbons. These pathways are typically initiated by high-energy conditions, such as elevated temperatures, which provide the necessary activation energy to overcome bond dissociation energies.

While detailed studies specifically on 1,1,1,2,2,3-hexafluoropropane (HFC-236cb) are limited, extensive research on its isomer, 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa), provides significant insight into the governing thermal dissociation mechanisms. The thermal decomposition of HFC-236fa has been observed to occur gradually in temperatures ranging from 500 to 750 °C. acs.orgnih.gov Below 600 °C, the molecule remains relatively stable, but decomposition begins at this temperature and intensifies as the temperature rises, with significant breakdown observed at 850 °C. acs.org

Two primary mechanisms dominate the unimolecular decomposition of HFC-236fa: simple bond fission and molecular elimination. acs.org

Bond Fission: This involves the breaking of a single bond (C-C, C-H, or C-F) to form two radical species.

Molecular Elimination: This pathway involves the elimination of a stable molecule, such as hydrogen fluoride (B91410) (HF), from the parent molecule to form an unsaturated species (an alkene).

For HFC-236fa, the 1,2-HF elimination reaction, which produces 1,1,3,3,3-pentafluoroprop-1-ene (CF₃CH=CF₂), is the most favorable decomposition pathway due to its lower energy barrier compared to bond fission reactions. acs.org Studies on other fluorinated propanes, such as CF₃CF₂H and CF₃CFHCF₃, also indicate that C-C bond fission is the primary initiation step in their thermal decomposition, rather than HF elimination. researchgate.net This highlights that the specific isomer and its structure influence the dominant decomposition mechanism.

The energetics of bond cleavage determine the most likely initial step in the thermal decomposition of a molecule. In the case of HFC-236fa, theoretical calculations have established the bond dissociation energies (BDE) for its primary bonds. acs.org

The C-C bond is the most labile, with a BDE of 95.3 kcal·mol⁻¹, leading to the formation of 2,2,2-trifluoroethyl (CF₃CH₂) and trifluoromethyl (CF₃) radicals. acs.org The C-H bond is stronger, requiring 101.9 kcal·mol⁻¹ to break, yielding a 1,1,1-trifluoro-3λ¹-propan-2-yl radical (CF₃CHCF₃) and a hydrogen atom. acs.orgnih.gov The C-F bond is the most stable, with a BDE of 122.7 kcal·mol⁻¹, indicating that its fission is the least likely unimolecular decomposition pathway. acs.orgnih.gov

The reaction involving 1,2-HF elimination from HFC-236fa has the lowest energy barrier at 70.9 kcal·mol⁻¹, making it the kinetically favored pathway at lower temperatures. acs.org However, as the temperature increases, the rate constants for unimolecular dissociation and intramolecular elimination reactions become more comparable. acs.orgnih.gov

| Reaction Pathway | Products | Energy (kcal·mol⁻¹) | Type |

|---|---|---|---|

| C-C Bond Fission | CF₃CH₂ + CF₃ | 95.3 | BDE |

| C-H Bond Fission | CF₃CHCF₃ + H | 101.9 | BDE |

| C-F Bond Fission | CF₃CH₂CF₂ + F | 122.7 | BDE |

| 1,2-HF Elimination | CF₃CH=CF₂ + HF | 70.9 | Energy Barrier |

Bimolecular Reaction Kinetics

Bimolecular reactions, particularly with atmospheric radicals, are critical for determining the environmental fate and atmospheric lifetime of hexafluoropropane isomers.

The reactions of hexafluoropropane isomers with hydrogen atoms (H) and hydroxyl radicals (OH) are key to understanding their role in combustion chemistry and atmospheric degradation. acs.orgnih.gov These radicals can abstract a hydrogen or fluorine atom from the fluoropropane molecule.

For HFC-236fa, the reaction with the hydroxyl radical is particularly significant. The abstraction of a hydrogen atom from the central methylene (B1212753) group by an OH radical has a very low energy barrier of 3.8 kcal·mol⁻¹ and is an exothermic reaction. acs.org This makes it a dominant reaction pathway, playing a crucial role in the combustion inhibition mechanism of HFC-236fa. acs.orgnih.gov In contrast, the abstraction of a fluorine atom by an OH radical has a much higher energy barrier (75.4 kcal·mol⁻¹), making it a far less favorable process due to the high stability of the C-F bond. acs.org

Similar pathways exist for reactions with hydrogen atoms, involving both abstraction and substitution reactions. nih.gov The ability of HFC-236fa to scavenge these reactive radicals is a key component of its function as a fire suppression agent. acs.orgnih.gov

| Reactant Radical | Reaction Type | Energy Barrier (kcal·mol⁻¹) |

|---|---|---|

| OH | H-abstraction | 3.8 |

| OH | F-abstraction | 75.4 |

Saturated fluoroalkanes like this compound are generally inert to both nucleophilic and electrophilic attack due to the high strength of the C-F and C-C bonds and the low polarity of C-H bonds. The fluorine atoms create a strong inductive effect, but they also shield the carbon backbone from attack.

However, the introduction of functional groups can create reactive sites. For instance, in highly fluorinated compounds, nucleophilic substitution can occur, though it often requires harsh conditions. nist.gov The reaction typically involves the displacement of a fluoride anion by a strong nucleophile. nist.gov The reactivity of fluorinated olefins with nucleophiles like sodium ethoxide has been studied, showing that substitution products can be formed, with the regioselectivity influenced by other substituents on the molecule. lookchem.com

Electrophilic reactions with saturated fluoroalkanes are extremely rare. The electron-withdrawing nature of fluorine atoms deactivates the molecule towards attack by electrophiles, which seek electron-rich centers. Reactions with electrophiles are more commonly observed in unsaturated or functionalized fluoro-organic compounds, where a reaction can be initiated at a double bond or a lone pair of electrons on a heteroatom. nih.gov

Plasma-Induced Dissociation and Reaction Product Analysis

Plasma environments provide high-energy electrons that can induce dissociation of otherwise stable molecules like hexafluoropropanes. Ab initio molecular dynamics simulations have been used to investigate the dissociation of 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) following electron impact. arxiv.orgacs.org

Upon excitation by electron impact, the HFC-236fa molecule is promoted to one of several excited triplet states. arxiv.org From these excited states, the molecule undergoes rapid dissociation. The primary dissociation channels involve the breaking of C-H, C-F, and C-C bonds. acs.org

Analysis of the dissociation products at various temperatures shows that at lower temperatures, the cleavage of a C-H bond is a dominant event, producing a large number of C₃HF₆ radicals. acs.org At all temperatures, the formation of CF₂, CF₃, and C₂H₂F₃ radicals is significant, indicating that C-C bond fission is a major pathway, often followed by the secondary dissociation of the resulting fragments. acs.org These computational studies provide branching ratios for different dissociation channels, which are essential for understanding and modeling the chemical composition of plasmas containing these fluorocarbons. arxiv.org

Electron Impact Excitation and Fragmentation Patterns of Hydrofluorocarbon Molecules

The study of hydrofluorocarbon molecules under electron impact is crucial for understanding their behavior in plasma environments, which is relevant to their application in industries such as semiconductor manufacturing. When a hydrofluorocarbon molecule like an isomer of C₃H₂F₆ is subjected to electron impact, it can be excited to various electronic states. Research has focused on the dissociation of these molecules in their lower energy triplet states, as these are often the first states populated by low-energy electrons in plasma. arxiv.org

Upon electron impact, the molecule absorbs energy, leading to electronic excitation. For C₃H₂F₆ isomers, such as 1,1,1,3,3,3-hexafluoropropane (HFC-236fa), calculations have shown that multiple triplet states can be excited, even by electrons with relatively low energies. acs.org Higher triplet states, if excited, tend to relax to the lowest triplet state within a few femtoseconds through non-adiabatic dynamics. arxiv.org Consequently, the dissociation pathways are largely governed by the potential energy surface of this lowest triplet state.

Once in an excited triplet state, the molecule undergoes rapid dissociation. Ab initio molecular dynamics simulations reveal that this process is extremely fast. arxiv.org The fragmentation pattern—which bonds break and what fragments are formed—is a key outcome. For C₃H₂F₆, the primary dissociation channels involve the cleavage of C-H, C-F, and C-C bonds. Simulations at various temperatures have shown that even at 1000 K, virtually no molecules remain undissociated after 600 femtoseconds. arxiv.org The dissociation of a C-H bond is a significant event, and at lower temperatures, it appears to inhibit subsequent dissociation of other bonds. arxiv.org The resulting fragments are neutral free radicals, which are highly reactive and play a central role in plasma chemistry.

The specific fragments generated from the electron impact ionization of a C₃H₂F₆ isomer can be identified using mass spectrometry. The resulting mass spectrum shows the relative abundance of different positively charged ions created during the fragmentation process.

| m/z (Mass-to-Charge Ratio) | Ion Formula | Relative Intensity (%) |

|---|---|---|

| 69 | CF₃⁺ | 100.0 |

| 83 | C₂HF₄⁺ | 55.0 |

| 133 | C₃H₂F₅⁺ | 45.0 |

| 51 | CHF₂⁺ | 30.0 |

| 101 | C₂F₄⁺ | 20.0 |

| 152 | C₃H₂F₆⁺ (Molecular Ion) | 1.5 |

Data sourced from the NIST Mass Spectrometry Data Center for the isomer 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea), as a representative example for C₃H₂F₆ isomers. nist.gov

Influences of Chemical Branch Structure of C₃H₂F₆ Isomers on Plasma Characteristics and Reactivity

The specific arrangement of atoms within a molecule, known as its chemical branch structure, has a significant impact on the characteristics and reactivity of the plasma it generates, even among isomers with the same chemical formula. skku.eduresearchgate.net Studies comparing different C₃H₂F₆ isomers, such as 1,1,1,3,3,3-hexafluoropropane (HFC-236fa), 1,1,1,2,3,3-hexafluoropropane (HFC-236ea), and 1,1,2,2,3,3-hexafluoropropane (B3428421) (HFC-236ca), have demonstrated that these structural differences lead to distinct plasma properties and etch characteristics in applications like silicon dioxide (SiO₂) etching. skku.edu

The molecular structure influences how the molecule dissociates in the plasma. This, in turn, alters the relative concentrations of key reactive species, such as CF₂, H, and F radicals, as well as various positive ions. For instance, the plasma characteristics vary in the order of HFC-236fa, HFC-236ea, and HFC-236ca. skku.eduresearchgate.net Plasmas generated from isomers that produce more CF₂ and H radicals but less atomic F tend to favor the formation of a fluorocarbon polymer layer on surfaces. skku.edu This polymer layer is critical in etching processes, protecting sidewalls and enabling anisotropic etching.

Furthermore, the chemical branch structure affects the population of high-mass ion species. A lower concentration of heavy ions like C₃HF₄⁺ and C₃H₂F₅⁺ was observed to correlate with a lower SiO₂ etch rate in the order of HFC-236fa, HFC-236ea, and HFC-236ca. researchgate.net This indicates that the nature and energy of ion bombardment, a key mechanism in plasma etching, are directly influenced by the precursor molecule's isomeric form. skku.edu Therefore, even with an identical elemental composition (C₃H₂F₆), the choice of isomer can be used to tune the plasma properties for specific process requirements. skku.eduresearchgate.net

| Isomer | Key Plasma Species Characteristics | Observed SiO₂ Etch Rate Trend |

|---|---|---|

| 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) | Relatively lower high-mass ion bombardment (e.g., C₃HF₄⁺, C₃H₂F₅⁺) | Lower |

| 1,1,1,2,3,3-hexafluoropropane (HFC-236ea) | Intermediate characteristics | Intermediate |

| 1,1,2,2,3,3-hexafluoropropane (HFC-236ca) | Relatively higher high-mass ion bombardment | Higher |

This table summarizes the general trends observed in comparative studies of C₃H₂F₆ isomers in plasma etching environments. skku.eduresearchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies for 1,1,1,2,2,3 Hexafluoropropane

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure and bonding within 1,1,1,2,2,3-hexafluoropropane.

Infrared (IR) spectroscopy is a key technique for identifying functional groups and investigating the molecular structure of fluorinated hydrocarbons. For this compound, Fourier Transform Infrared Spectroscopy (FTIR) has been effectively employed to study its thermal decomposition properties.

Research shows that HFC-236cb is stable at 500°C but begins to decompose at temperatures around 600°C. The extent of this thermal breakdown intensifies as the temperature increases, with significant decomposition observed at 750°C. FTIR spectroscopy serves as a valuable online method to monitor this process, allowing for real-time analysis of the gaseous components. The primary decomposition reaction is the elimination of hydrogen fluoride (B91410) (HF).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of fluorinated compounds like this compound. The presence of hydrogen, carbon, and fluorine atoms makes ¹H, ¹³C, and ¹⁹F NMR spectroscopy particularly informative.

¹⁹F NMR: The ¹⁹F nucleus is highly sensitive and has a wide chemical shift range, making ¹⁹F NMR an excellent technique for distinguishing between different fluorine environments within the molecule. wikipedia.org For this compound (CF₃CF₂CH₂F), three distinct signals are expected for the -CF₃, -CF₂-, and -CH₂F groups. The coupling between these non-equivalent fluorine nuclei (F-F coupling) and between fluorine and hydrogen nuclei (H-F coupling) provides further structural information. wikipedia.org While specific spectral data is held in specialized databases, ¹⁹F NMR spectra are available for this compound. nih.gov

¹H NMR: The ¹H NMR spectrum provides information on the two protons in the -CH₂F group. The chemical shift and multiplicity of this signal are influenced by coupling to the adjacent fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum would show three distinct signals corresponding to the three carbon atoms in different chemical environments (C-1, C-2, and C-3). The coupling with attached fluorine atoms (C-F coupling) further helps in assigning these signals.

The combination of these NMR techniques allows for a complete and detailed structural elucidation and is a standard method for purity validation.

Chromatographic and Mass Spectrometric Approaches for Detection and Analysis in Non-Biological Matrices

Chromatographic and mass spectrometric techniques are fundamental for separating this compound from complex mixtures and for identifying and quantifying its degradation products.

Gas Chromatography (GC) is a primary method for the analysis and purity assessment of volatile compounds like HFC-236cb. It is particularly crucial for separating HFC-236cb from its structural isomers, such as HFC-236ea (1,1,1,2,3,3-hexafluoropropane) and HFC-236fa (1,1,1,3,3,3-hexafluoropropane), which can be challenging due to their similar boiling points. The optimization of GC conditions, including the choice of the capillary column and temperature programming, is essential for achieving accurate quantification. GC is also used to analyze the product mixtures resulting from the synthesis of HFC-236cb. google.com

Mass Spectrometry (MS) is a vital tool for identifying the products formed during the decomposition of HFC-236cb. In thermal decomposition studies, MS analysis has been used to identify the resulting compounds. The primary decomposition pathway involves the elimination of hydrogen fluoride.

Studies have identified the main and minor products resulting from the thermal decomposition of HFC-236cb at high temperatures (600–800°C).

Table 1: Thermal Decomposition Products of this compound

| Decomposition Product | Chemical Formula | Type |

|---|---|---|

| Hydrogen Fluoride | HF | Primary |

| Pentafluoropropylene | C₃HF₅ | Primary |

| Carbon Tetrafluoride | CF₄ | Minor |

| Trifluoromethane | CHF₃ | Minor |

This interactive table summarizes the identified thermal decomposition products of HFC-236cb.

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS, making it a powerful technique for analyzing complex mixtures containing HFC-236cb.

GC-MS has been successfully used to analyze the vapor phase of product mixtures from the synthesis of HFC-236cb, allowing for the identification of the main product as well as by-products and unreacted starting materials. google.com Furthermore, GC-MS is employed to characterize the suite of products generated during thermal decomposition studies. High-resolution mass spectrometry coupled with GC (GC-EI-HRMS) is another advanced technique applied in the atmospheric measurement of halocarbons, including HFC-236cb, providing high accuracy and sensitivity for detection. nih.gov

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| 1,1,1,2,3,3-Hexafluoropropane (B1582507) |

| 1,1,1,3,3,3-Hexafluoropropane (B1216460) |

| 1,1,2-Trifluoroethene |

| Carbon Tetrafluoride |

| Hydrogen Fluoride |

| Pentafluoropropylene |

Computational and Theoretical Studies on 1,1,1,2,2,3 Hexafluoropropane Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of HFC-236cb and its isomers. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is a versatile and computationally efficient method that provides valuable information on molecular geometries, vibrational frequencies, and reaction energetics. acs.org DFT has been employed to predict the environmental impact of HFC-236cb by modeling its atmospheric lifetime and radiative efficiency. acs.org Such calculations have estimated a 100-year Global Warming Potential (GWP) for HFC-236cb to be in the range of 1,200–1,500. acs.org

Theoretical studies on the atmospheric chemistry of HFC-236cb have investigated the fate of the CF₃CF₂CFHO₂ radical, a key intermediate in its atmospheric degradation. acs.orgutoronto.ca These studies, often employing DFT, are crucial for understanding the reaction pathways and the ultimate products formed in the atmosphere. For instance, it has been shown that the alkoxy radical CF₃CF₂CFHO, formed from HFC-236cb, primarily decomposes via C-C bond scission to produce CF₃CF₂ radicals and formyl fluoride (B91410) (HC(O)F), with less than 1% reacting with oxygen to form CF₃CF₂C(O)F. researchgate.net

DFT calculations have also been instrumental in studying the isomers of HFC-236cb. For its isomer, 1,1,1,2,3,3-hexafluoropropane (B1582507) (HFC-236ea), DFT has been used to identify different conformers of the molecule. skku.edu Furthermore, a comparison of experimental absorption peak positions with those calculated by DFT for HFC-236ea shows good agreement, validating the accuracy of the theoretical models. skku.edu In studies of another isomer, 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa), DFT has been used to propose its decomposition mechanism and determine the activation energies for various dissociation pathways. kisti.re.kr

Potential Energy Surface (PES) mapping is a crucial computational technique for visualizing and understanding reaction mechanisms. A PES represents the energy of a molecule as a function of its geometry, allowing for the identification of stable molecules (minima), transition states (saddle points), and the pathways connecting them.

Such studies provide critical data for understanding the thermal stability and decomposition products of these compounds. The principles of PES mapping are directly applicable to HFC-236cb to elucidate its reaction pathways, such as those involved in its atmospheric degradation or pyrolysis.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations allow for the study of the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can provide insights into the dynamics of chemical processes, such as dissociation and behavior in different environments.

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that calculates the forces acting on atoms from first principles (quantum mechanics) at each time step of a simulation. This method is particularly useful for studying chemical reactions and dissociation processes where bond breaking and formation are involved.

AIMD simulations have been used to investigate the dissociation of hydrofluorocarbons in plasma environments, which is relevant for their application in plasma etching in the microelectronics industry. colab.ws For instance, studies on 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) have shown how its isomeric structure affects plasma characteristics and etch rates of materials like silicon oxide. colab.ws These simulations can reveal the dominant dissociation channels and the resulting radical species, which are crucial for understanding and optimizing plasma processes. colab.ws Although specific AIMD studies on 1,1,1,2,2,3-hexafluoropropane (HFC-236cb) are not prominent in the literature, the methodology is directly applicable to understand its behavior in similar plasma environments.

Non-adiabatic dynamics simulations are essential for describing processes that involve transitions between different electronic states, such as photochemical reactions. nih.gov These simulations go beyond the Born-Oppenheimer approximation, which assumes that the electronic and nuclear motions are independent.

In the context of hydrofluorocarbons, non-adiabatic dynamics can play a crucial role in understanding their behavior upon electronic excitation, for example, by electron impact in a plasma. Studies have shown that for some hydrofluorocarbons, higher triplet states can rapidly relax to the lowest triplet state within femtoseconds due to non-adiabatic effects. This rapid internal conversion means that the dissociation pathways can often be reasonably estimated by considering only the dynamics on the lowest triplet state potential energy surface. While specific non-adiabatic dynamics studies on this compound are not widely reported, these findings for related hydrofluorocarbons highlight the importance of such processes in determining their ultimate fate in high-energy environments.

Thermodynamic and Transport Property Modeling

Modeling of thermodynamic and transport properties is crucial for the engineering applications of this compound, such as in refrigeration and fire suppression systems. These models provide essential data for equipment design and process optimization.

For this compound (HFC-236cb), some key thermodynamic properties have been determined. acs.org

| Property | Value |

|---|---|

| Boiling Point | 6.19°C at 101.325 kPa acs.org |

| Critical Temperature | 139.29°C acs.org |

| Critical Pressure | 3.50 MPa acs.org |

| Heat Capacity | 1.304 to 1.457 J/g·K at 313.15 K acs.org |

Extensive modeling work has been performed for the isomers of HFC-236cb. For 1,1,1,2,3,3-hexafluoropropane (HFC-236ea), detailed experimental measurements of vapor pressure, density of the compressed liquid, and speed of sound have been used to develop equations of state (EOS), such as the Carnahan-Starling-DeSantis (CSD) equation of state. A new EOS for HFC-236ea, expressed in terms of the Helmholtz free energy, has been developed, which is valid from 240 K to 412 K with pressures up to 6.0 MPa. kisti.re.kr This EOS provides high accuracy for density, vapor pressure, and speed of sound calculations. kisti.re.kr

Similarly, for 1,1,1,3,3,3-hexafluoropropane (HFC-236fa), a new equation of state based on the Helmholtz free energy has been developed, valid from 179.6 K to 400 K and pressures up to 70 MPa. kisti.re.kr This EOS allows for the precise calculation of various thermodynamic properties like density, specific heat capacity, and enthalpy. kisti.re.kr Furthermore, models for the transport properties of HFC-236fa, such as thermal conductivity and viscosity, have been established.

| Property | HFC-236ea Uncertainty kisti.re.kr | HFC-236fa Uncertainty kisti.re.kr |

|---|---|---|

| Density (liquid) | 0.1% | 0.1% |

| Density (vapor) | 0.5% | 0.5% |

| Vapor Pressure | 0.2% (280-370 K), 0.4% (outside range) | 0.2% (280-380 K), 0.4% (>380 K) |

| Speed of Sound (vapor) | 0.1% | 0.1% |

| Speed of Sound (liquid) | 2% | N/A |

These detailed models for the isomers of HFC-236cb demonstrate the powerful capabilities of thermodynamic and transport property modeling in characterizing hydrofluorocarbons for industrial use. Similar comprehensive modeling for HFC-236cb would be invaluable for its application.

Theoretical Correlation of Viscosity and Related Transport Properties

Viscosity is a critical transport property for engineering applications, particularly in fluid flow and heat transfer calculations. Theoretical models and correlations are used to predict viscosity as a function of temperature and pressure.

Specific research on the theoretical correlation of viscosity for this compound is scarce. A safety data sheet for the compound explicitly states "No data available" for kinematic viscosity. windows.net While experimental data and correlations exist for the isomers HFC-236fa and HFC-236ea p2infohouse.org, similar studies for HFC-236cb are not found in the reviewed literature.

One early report provides an estimated value for the viscosity of HFC-236cb at a single temperature, but this does not constitute a comprehensive theoretical correlation across a range of conditions. dtic.mil A thesis on simulating fluorinated working fluids discussed advanced methods for computing shear viscosity, but the methodology was not applied to HFC-236cb in the provided context. tesisenred.net

The lack of extensive experimental data is a significant barrier to the development and validation of robust theoretical models for the viscosity of this compound.

Research Applications of 1,1,1,2,2,3 Hexafluoropropane and Its Derivatives in Advanced Technologies

Electrocatalysis and Energy Storage Systems

The high electronegativity and stability of the carbon-fluorine bond in hexafluoropropane derivatives are being leveraged to create more efficient and durable energy storage and conversion devices.

Role of Hexafluoropropane Derivatives in Electrolyte Formulations for Lithium-Ion Batteries

Fluorinated compounds are increasingly being investigated as additives in lithium-ion battery electrolytes to enhance safety and electrochemical performance. While direct research on 1,1,1,2,2,3-hexafluoropropane as an additive is limited, studies on closely related fluorinated propane (B168953) derivatives highlight their potential. For instance, the use of alkyl 3,3,3-trifluoropropanoate (B3193706) additives, such as methyl 3,3,3-trifluoropropanoate (TFPM) and ethyl 3,3,3-trifluoropropanoate (TFPE), has been shown to significantly improve the high-voltage cycling performance of LiNi1/3Co1/3Mn1/3O2/graphite batteries. nih.gov

The improved performance is attributed to the participation of these additives in the formation of a thinner and more stable cathode/electrolyte interfacial (CEI) film. nih.gov This protective layer reduces the interfacial resistance at high voltages, thereby enhancing the cycling stability and capacity retention of the battery.

Table 1: Performance Enhancement of Li-Ion Batteries with Fluorinated Propanoate Additives

| Additive (wt%) | Capacity Retention after 100 Cycles (%) |

|---|---|

| None | 45.6 |

| 0.2% TFPM | 75.4 |

Data sourced from a study on high-voltage LiNi1/3Co1/3Mn1/3O2/graphite lithium-ion batteries. nih.gov

Performance Enhancement in Perovskite Solar Cells through Molecular Doping Strategies

Molecular doping is a key strategy for enhancing the efficiency and stability of perovskite solar cells (PSCs). This involves using electron-accepting (p-type) or electron-donating (n-type) molecules to control the electronic properties of the perovskite material or the charge transport layers. While there is no direct evidence in the reviewed literature of this compound derivatives being used for this purpose, the use of other fluorinated molecules is well-established.

For example, 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4-TCNQ) is a widely used p-type dopant for hole transporting materials (HTMs) in PSCs. mdpi.com Doping HTMs with F4-TCNQ increases their conductivity and can lead to more efficient and stable solar cells compared to those using more traditional, hygroscopic dopants like lithium bis(trifluoromethane)sulfonimide (Li-TFSI). mdpi.com The molecular doping mechanism is considered more reliable than oxidative doping, contributing to the long-term stability of the devices. mdpi.comresearchgate.net This highlights the potential for novel fluorinated molecules, possibly including derivatives of hexafluoropropane, to be explored in this area.

Exploration in Next-Generation Battery Technologies, such as Potassium-Ion Batteries

The development of high-voltage potassium-ion batteries (KIBs) and potassium-metal batteries (PMBs) is a promising area of energy storage research. A significant breakthrough in this field involves the use of a cyclic anion derivative of hexafluoropropane. Specifically, a potassium salt based on the cyclic anion hexafluoropropane-1,3-disulfonimide (HFDF⁻) has been synthesized and shown to be a highly effective electrolyte component. nih.gov

This novel salt, potassium hexafluoropropane-1,3-disulfonimide (KHFDF), facilitates the formation of a stable and fluorine-rich solid-electrolyte interphase (SEI) on the anode. nih.gov The unique cyclic structure of the HFDF⁻ anion leads to a more negative lowest unoccupied molecular orbital (LUMO) energy level, which promotes the formation of a robust anion-derived SEI. nih.gov This passivation layer is crucial for preventing the formation of "dead potassium" and mitigating the corrosion of the aluminum current collector at high voltages. nih.gov

Research has demonstrated that even at a low concentration of 0.8 M in a carbonate-based electrolyte without any additives, the KHFDF salt enables a high-voltage (4.4 V) potassium-metal battery to exhibit excellent cycling stability. nih.gov

Table 2: Cycling Performance of a High-Voltage Potassium-Metal Battery with KHFDF Electrolyte

| Number of Cycles | Capacity Retention (%) |

|---|

Data reflects the performance of a PMB with a high-voltage polyanion cathode using a 0.8 M KHFDF carbonate-based electrolyte. nih.gov

Advanced Materials Science and Engineering

The incorporation of hexafluoropropane moieties into polymers and other chemical structures can lead to materials with enhanced thermal stability, chemical resistance, and unique surface properties.

Precursor in Fluorinated Polymer Synthesis

Derivatives of hexafluoropropane are valuable precursors in the synthesis of high-performance fluorinated polymers. One notable example is the use of 2,2-bis(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane in the creation of fluorinated aromatic polyethers and copolyethers. researchgate.net

These polymers are synthesized through a high-temperature solution polycondensation reaction. The inclusion of the hexafluoroisopropylidene group from the precursor imparts several desirable properties to the resulting polymers. Regardless of the fluorine content, these polymers are soluble in various organic solvents and can be cast into colorless, transparent, and tough films. researchgate.net

Key properties influenced by the hexafluoropropane-derived precursor include:

Increased Glass Transition Temperature: The glass transition temperatures of the copolyethers increase monotonously with a higher content of the hexafluoroisopropylidene unit. researchgate.net

Enhanced Hydrophobicity: The contact angles of the polymer films to water increase significantly with increasing fluorine content. researchgate.net

Lower Dielectric Constant: The homopolyether based on the hexafluoropropane derivative exhibits a remarkably lower dielectric constant (2.79) compared to its non-fluorinated counterpart (2.97). researchgate.net

Table 3: Properties of Fluorinated Aromatic Polyethers Derived from a Hexafluoropropane Precursor

| Property | Value/Observation |

|---|---|

| Solubility | Soluble in various organic solvents (e.g., benzene, chloroform, tetrahydrofuran) |

| Film Quality | Colorless, transparent, and tough |

| Glass Transition Temperature | Increases with fluorine content |

| Water Contact Angle | Increases significantly with fluorine content |

Properties are based on aromatic polyethers synthesized from 2,2-bis(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane. researchgate.net

Development of Specialty Fluorochemicals

This compound (HFC-236cb) serves as an important intermediate in the production of other fluorochemicals. For instance, it is used in the synthesis of certain refrigeration fluid products. google.com The production of HFC-236cb itself can be achieved by reacting tetrafluoroethylene (B6358150) (TFE) with difluoromethane (B1196922) (HFC-32) in the presence of a suitable catalyst. google.com

The broader family of hexafluoropropanes and their derivatives are foundational in creating a range of specialty chemicals. For example, 1,1,1,2,3,3-hexafluoropropane (B1582507) (HFC-236ea), a different isomer, is a known starting material for producing 1,1,1,2,3-pentafluoropropene. justia.com The unique arrangement of fluorine atoms in these molecules makes them versatile building blocks for synthesizing compounds with specific desired properties for various industrial applications.

Semiconductor Manufacturing: Plasma Etching Processes

In the fabrication of advanced semiconductor devices, plasma etching is a critical process used to create intricate patterns on silicon wafers. The choice of etching gas is paramount to achieving high precision, selectivity, and desired etch rates. Hydrofluorocarbons (HFCs) have been extensively studied for this purpose, with hexafluoropropane (C₃H₂F₆) isomers emerging as significant candidates. The specific arrangement of fluorine and hydrogen atoms in these isomers influences their dissociation in plasma, directly impacting the etching process.

Characterization and Optimization of 1,1,1,2,3,3-Hexafluoropropane as an Etching Agent

1,1,1,2,3,3-Hexafluoropropane (HFC-236ea) is one of the isomers of C₃H₂F₆ utilized in plasma etching. Its performance as an etching agent is characterized by the specific radicals and ions it produces in a plasma environment. When subjected to a radio frequency (RF) discharge, HFC-236ea molecules dissociate into various species that interact with the substrate surface.

The optimization of etching processes involving HFC-236ea often involves adjusting parameters such as gas flow rates, pressure, and RF power to control the plasma chemistry. patsnap.com For instance, adding oxygen to the plasma can influence the concentration of fluorine radicals, which are primary etchants for silicon-based materials. skku.edu Studies comparing HFC-236ea with its isomers show that its unique structure leads to a specific balance of polymerizing precursors (like CF₂) and etchant species (like F atoms). researchgate.net This balance is critical for achieving anisotropic etching, where vertical etching is favored over lateral etching, a necessity for creating high-aspect-ratio features in modern integrated circuits. mdpi.com The plasma properties are influenced by the combined impact of ions, reactive oxygen species (ROS), and other radicals present in the discharge volume. skku.edu Diagnostic techniques such as optical emission spectroscopy (OES) are used to monitor the relative concentrations of these species in real-time, allowing for process optimization. pppl.gov

Influence of Isomeric Structure of C₃H₂F₆ Compounds on Etch Characteristics and Plasma Properties

The isomeric structure of C₃H₂F₆ compounds has a significant effect on their plasma properties and, consequently, their etch characteristics. Research comparing 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa), 1,1,1,2,3,3-hexafluoropropane (HFC-236ea), and 1,1,2,2,3,3-hexafluoropropane (B3428421) (HFC-236ca) reveals distinct differences in performance, even though they share the same chemical formula. researchgate.net

The key differentiator lies in how their molecular structures break down in the plasma. This decomposition affects the ratio of different reactive species. For example, the formation of a fluorocarbon polymer layer on the substrate surface, which protects sidewalls during etching, is heavily dependent on the concentration of CF₂ radicals. researchgate.net The presence of hydrogen atoms also plays a role in scavenging free fluorine atoms, which can alter the etch selectivity between different materials, such as silicon dioxide (SiO₂) and silicon nitride (Si₃N₄). researchgate.net

Studies have shown that plasmas generated from HFC-236fa tend to produce fewer CF₂ and H radicals but more F radicals compared to HFC-236ea and HFC-236ca. researchgate.net This results in a thinner polymer layer and potentially different etch rates. Furthermore, the distribution of high-mass ions like C₃HF₄⁺ and C₃H₂F₅⁺, which contribute to the physical sputtering component of etching, varies among the isomers. researchgate.net The order of ion bombardment intensity was observed to be HFC-236fa > HFC-236ea > HFC-236ca, which corresponds to a higher silicon dioxide etch rate for HFC-236fa under certain conditions. researchgate.net

These findings demonstrate that even with the same chemical composition, the structural arrangement of atoms within the C₃H₂F₆ molecule significantly alters the plasma chemistry and the resulting etch performance. researchgate.net

Table 1: Comparison of Etch Characteristics for C₃H₂F₆ Isomers Data synthesized from comparative studies under specific plasma conditions.

| Feature | 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) | 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea) | 1,1,2,2,3,3-Hexafluoropropane (HFC-236ca) |

| Relative CF₂ Radical Density | Lower | Higher | Higher |

| Relative F Radical Density | Higher | Lower | Lower |

| Fluorocarbon Polymer Layer | Thinner | Thicker | Thicker |

| Relative Ion Bombardment | Higher | Intermediate | Lower |

| Resulting SiO₂ Etch Rate | Higher | Intermediate | Lower |

Fire Suppression Mechanisms and Flame Chemistry Research

Hydrofluorocarbons are investigated as fire suppression agents due to their effectiveness in interrupting the chemical reactions of combustion and their favorable environmental profiles concerning ozone depletion. The hexafluoropropane isomers are of particular interest in understanding the fundamental mechanisms of flame extinguishment.

Chemical Inhibition Mechanisms in Combustion Systems

The fire suppression capability of hexafluoropropane isomers is attributed to a combination of chemical and physical mechanisms. nist.gov The primary chemical inhibition mechanism is radical scavenging. nih.gov During combustion, highly reactive radicals, such as hydrogen (H), oxygen (O), and hydroxyl (OH), propagate the chain reactions that sustain the flame. Hexafluoropropane molecules and their decomposition products interfere with this process.

Kinetic studies on 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) show that it effectively scavenges key flame radicals. acs.orgnih.gov The molecule can be attacked by OH radicals, leading to the abstraction of a hydrogen atom. This process consumes a highly reactive OH radical and produces a less reactive fluorinated radical. acs.orgnih.gov The resulting fluorinated species can then participate in further reactions that continue to remove active radicals from the combustion cycle. asme.org

Theoretical Modeling of Fire Extinguishing Efficacy and Thermal Degradation Pathways

Theoretical modeling and computational studies are crucial for predicting the fire extinguishing efficacy of compounds like hexafluoropropane and for understanding their decomposition at high temperatures. These models help in evaluating potential fire suppressants without extensive experimental testing.

Kinetic models based on transition state theory are used to analyze the reaction pathways of hexafluoropropane in a combustion environment. acs.org For HFC-236fa, these models have shown that the molecule tends to undergo heat-absorbing reactions as it dissociates. nih.govacs.org The primary thermal degradation pathways involve the breaking of C-C and C-H bonds. acs.org Experimental studies on the thermal decomposition of HFC-236fa show that it remains stable up to 500 °C but begins to decompose at 600 °C, with intense decomposition occurring at 750 °C. The main decomposition products identified are pentafluoropropylene and hydrogen fluoride (B91410).

These theoretical and experimental findings provide a basis for designing and evaluating the effectiveness of fire extinguishing agents. acs.orgnih.gov By understanding the specific chemical reactions that lead to flame inhibition and the thermal stability of the agent, researchers can predict its performance and potential decomposition byproducts in a fire scenario. acs.org The flame suppression mechanism involves both scavenging reactive radicals to interrupt the combustion chain reaction and acting as a chemical heat sink to reduce the temperature. nih.gov

Environmental Research and Atmospheric Chemistry of 1,1,1,2,2,3 Hexafluoropropane

Degradation Pathways and Product Formation

Identification of Atmospheric Degradation Intermediates

The atmospheric degradation of 1,1,1,2,2,3-hexafluoropropane (HFC-236cb) is initiated by its reaction with the hydroxyl (OH) radical. This reaction abstracts a hydrogen atom, leading to the formation of a fluoroalkyl radical (CF3CF2CFH). This radical rapidly combines with molecular oxygen (O2) to form a peroxy radical (CF3CF2CFHO2).

The peroxy radical can then undergo several reactions in the atmosphere, primarily with nitric oxide (NO), nitrogen dioxide (NO2), or other peroxy radicals. These reactions lead to the formation of an alkoxy radical, CF3CF2CFHO. The fate of this alkoxy radical is crucial as it determines the final degradation products. Studies have shown that the CF3CF2CFHO radical can undergo two competing reactions: reaction with O2 or C-C bond scission. Research indicates that for HFC-236cb, the dominant pathway is C-C bond scission, which breaks the molecule apart.

Formation of Environmentally Persistent Degradation Products, such as Trifluoroacetic Acid (TFA)

The atmospheric degradation of many HFCs that contain a trifluoromethyl (CF3) group can lead to the formation of trifluoroacetic acid (TFA, CF3COOH). rsc.orgnih.govosti.gov TFA is a persistent substance that accumulates in terminal sinks like oceans and salt lakes. osti.gov The formation of TFA from HFCs occurs when the CF3 group is oxidized, often via intermediates like trifluoroacetyl fluoride (B91410) (CF3C(O)F), which then hydrolyzes to form TFA. nih.gov

In the case of this compound (HFC-236cb), the primary degradation pathway involves the cleavage of the C-C bond, yielding C2F5 radicals (which further degrade to COF2) and formyl fluoride (HC(O)F). pops.int Studies have calculated that over 99% of HFC-236cb degrades via this pathway. A minor pathway, accounting for less than 1% of the degradation, leads to the formation of CF3CF2C(O)F. While this product could hydrolyze to form pentafluoropropionic acid (CF3CF2COOH), specific studies on the yield of Trifluoroacetic Acid (TFA) from the CF3 end of the HFC-236cb molecule were not found in the reviewed literature. Given the dominance of C-C bond scission, the formation of TFA from HFC-236cb is expected to be a very minor degradation pathway.

常见问题

Q. What are the key thermodynamic properties of HFC-236cb, and how do they influence its applications in refrigeration or fire suppression systems?

Methodological Answer: Critical thermodynamic properties include boiling point, critical temperature, critical pressure, and heat capacity. These determine its phase behavior and efficiency in heat transfer systems.

- Boiling Point : 6.19°C at 101.325 kPa .

- Critical Temperature : 139.29°C .

- Critical Pressure : 3.50 MPa .

- Heat Capacity : Experimental values range from 1.304 to 1.457 J/g·K at 313.15 K, measured using a BDHT calorimeter .

Table 1: Thermodynamic Properties

| Property | Value | Reference |

|---|---|---|

| Boiling Point (°C) | 6.19 | |

| Critical Temperature (°C) | 139.29 | |

| Critical Pressure (MPa) | 3.50 | |

| Heat Capacity (J/g·K) | 1.304–1.457 (313 K) |

These properties suggest suitability for low-temperature refrigeration and rapid gas-phase discharge in fire suppression .

Q. What synthesis routes are reported for HFC-236cb, and what are the challenges in isolating it from structural isomers?

Methodological Answer: While direct synthesis methods for HFC-236cb are not explicitly detailed in the evidence, analogous routes for HFC isomers involve fluorination of chlorinated precursors. For example:

- HFC-236ea Synthesis : Reacting 2H-octafluoroisobutyl methyl ether with triethylamine and water yields ~81% hexafluoropropane (HFC-236ea) and 13% pentafluoropropene as a by-product . Adjusting the triethylamine-to-ether molar ratio to 2:1 increases yield to 86% .

- Isolation Challenges : Gas chromatography (GC) is critical for separating HFC-236cb from isomers like HFC-236ea. Optimizing GC conditions (e.g., column type, temperature gradients) ensures accurate quantification .

Q. How is HFC-236cb utilized in fire suppression systems, and what parameters govern its design in portable extinguishers?

Methodological Answer: HFC-236cb acts as a halon substitute due to its low ozone depletion potential (ODP = 0) and rapid flame inhibition. Key design parameters include:

- Fill Density : Optimized to balance storage pressure and discharge efficiency.

- Operating Temperature Range : -40°C to 60°C to ensure functionality in extreme environments.

- Effective Discharge Time : <10 seconds for Class B/C fires, validated via standardized flammability testing (e.g., UL/EN protocols) .

Advanced Research Questions

Q. How can reaction by-products like pentafluoropropene be minimized during HFC-236cb synthesis?

Methodological Answer: By-product formation is influenced by reaction stoichiometry and catalyst selection. For example:

- Triethylamine Ratio : Increasing triethylamine-to-ether molar ratios from 1:1 to 2:1 reduces pentafluoropropene from 15% to <5% .

- Catalytic Optimization : Chromium-based catalysts (e.g., CrCl₃) in fluorination reactions improve selectivity for HFC-236cb over unsaturated by-products .

Table 2: By-Product Reduction Strategies

| Parameter | Adjustment | By-Product Yield | Reference |

|---|---|---|---|

| Triethylamine:Molar Ratio | 2:1 (vs. 1:1) | <5% | |

| Catalyst Type | Chromium (CrCl₃) | Improved selectivity |

Q. What computational methods are suitable for predicting the environmental impact of HFC-236cb, and how does its global warming potential (GWP) compare to other HFCs?

Methodological Answer: Density Functional Theory (DFT) and molecular dynamics simulations model atmospheric lifetime and radiative efficiency. Key findings:

Q. How does the dielectric strength of HFC-236cb compare to SF₆ in high-voltage applications, and what experimental setups validate this?

Methodological Answer: Dielectric properties are tested using pulsed voltage breakdown experiments. Results show:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。